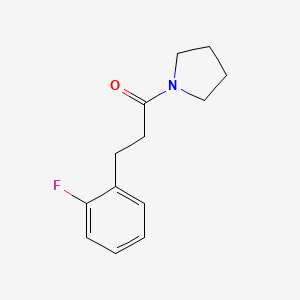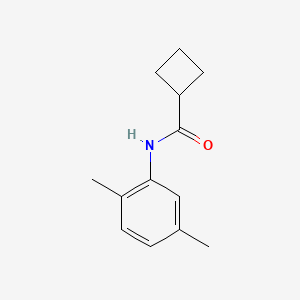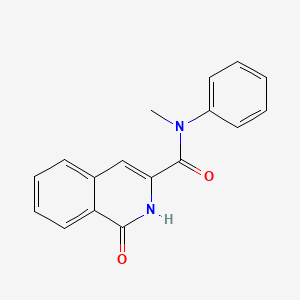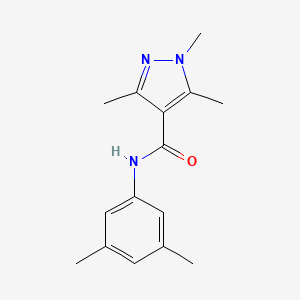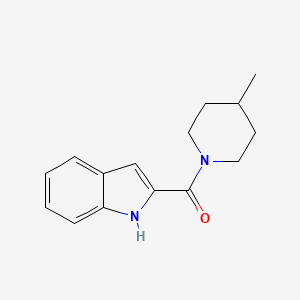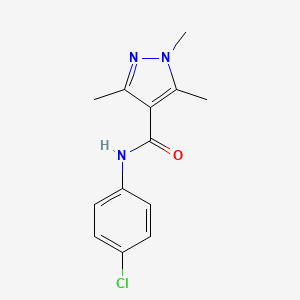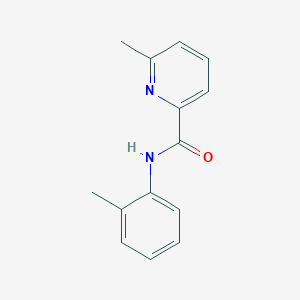
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide, also known as MMPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPC is a type of pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide exerts its pharmacological effects by inhibiting the enzyme PDE, which leads to an increase in intracellular levels of cyclic AMP (cAMP). This, in turn, activates various downstream signaling pathways that regulate physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to enhance the production of anti-inflammatory cytokines such as IL-10, thereby exerting its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of PDE activity, increase in intracellular levels of cAMP, regulation of smooth muscle relaxation, platelet aggregation, and immune cell function. 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency as a PDE inhibitor, its anti-inflammatory and immunomodulatory effects, and its potential therapeutic applications. However, there are also some limitations to using 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for research on 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide, including further investigation of its mechanism of action and physiological effects, development of new synthesis methods and derivatives, and exploration of its potential therapeutic applications in various inflammatory and autoimmune diseases. Additionally, more research is needed to fully understand the safety and toxicity of 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide and its derivatives, as well as their potential interactions with other drugs and medications.
Méthodes De Synthèse
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide can be synthesized using various methods, including the reaction of 2-methylpyridine-6-carboxylic acid with 2-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide as a white crystalline powder with a melting point of 129-131°C.
Applications De Recherche Scientifique
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of the enzyme cyclic AMP phosphodiesterase (PDE), which is involved in the regulation of various physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. 6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
Propriétés
IUPAC Name |
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-3-4-8-12(10)16-14(17)13-9-5-7-11(2)15-13/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVBQYWZPZWKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-(2-methylphenyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
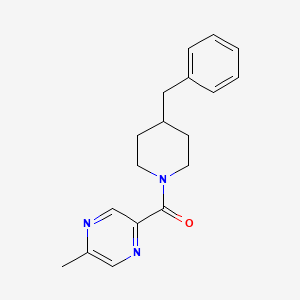
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
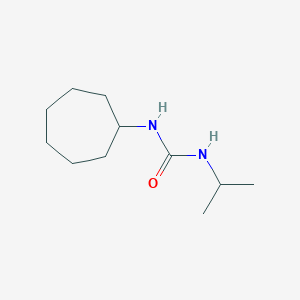
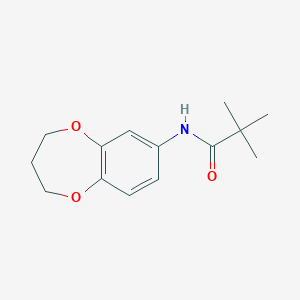
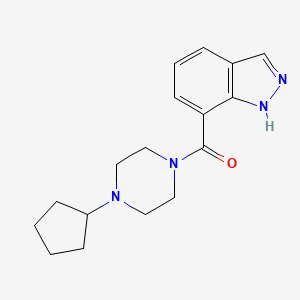
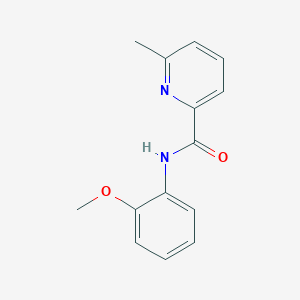
![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)
